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molecular formula C14H13ClO5S B048614 Sulcotrione CAS No. 123174-48-1

Sulcotrione

Cat. No. B048614
M. Wt: 328.8 g/mol
InChI Key: PQTBTIFWAXVEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05318947

Procedure details

42.5 g of 2-chloro-4-methylsulfonylbenzoic acid were boiled in 160 ml of dioxane with 5 drops of dimethylformamide and 25.1 ml of thionyl chloride until the evolution of gas subsided. The solvent was stripped off with the exclusion of moisture on a rotary evaporator. To the oily residue there were added at 0° C. 19.7 g of 1,3-cyclohexanedione in 250 ml of acetonitrile, and 63.1 ml of triethylamine were then added dropwise at this temperature. Stirring was continued for 15 minutes, 15.3 ml of acetone cyanohydrin were added, and the mixture was allowed to stand overnight. The reaction mixture was concentrated under reduced pressure on a rotary evaporator, the residue was taken up in ethyl acetate/water, and the organic phase was washed with 2N hydrochloric acid. The product was extracted from the organic phase using 5% K2CO3 solution, and precipitated at a pH of 2-3 using concentrated hydrochloric acid, with cooling. After filtration with suction and drying, 48.4 g of 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione of melting point 141°-142° C. were obtained.
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
25.1 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([S:11]([CH3:14])(=[O:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.S(Cl)(Cl)=O.[O:19]1[CH2:24][CH2:23]OCC1>CN(C)C=O>[Cl:1][C:2]1[CH:10]=[C:9]([S:11]([CH3:14])(=[O:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([CH:23]1[C:24](=[O:19])[CH2:10][CH2:2][CH2:3][C:4]1=[O:6])=[O:6]

Inputs

Step One
Name
Quantity
42.5 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)S(=O)(=O)C
Step Two
Name
Quantity
25.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
160 mL
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was stripped off with the exclusion of moisture on a rotary evaporator
ADDITION
Type
ADDITION
Details
To the oily residue there were added at 0° C
ADDITION
Type
ADDITION
Details
19.7 g of 1,3-cyclohexanedione in 250 ml of acetonitrile, and 63.1 ml of triethylamine were then added dropwise at this temperature
ADDITION
Type
ADDITION
Details
15.3 ml of acetone cyanohydrin were added
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure on a rotary evaporator
WASH
Type
WASH
Details
the organic phase was washed with 2N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The product was extracted from the organic phase
CUSTOM
Type
CUSTOM
Details
precipitated at a pH of 2-3
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
FILTRATION
Type
FILTRATION
Details
After filtration with suction
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C(=O)C2C(CCCC2=O)=O)C=CC(=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 48.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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